Atuzabrutinib

Description

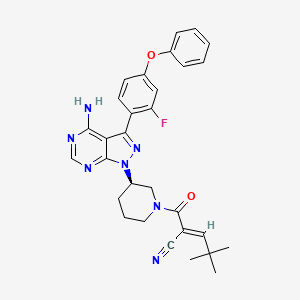

Structure

2D Structure

3D Structure

Properties

CAS No. |

1581714-49-9 |

|---|---|

Molecular Formula |

C30H30FN7O2 |

Molecular Weight |

539.6 g/mol |

IUPAC Name |

(E)-2-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4,4-dimethylpent-2-enenitrile |

InChI |

InChI=1S/C30H30FN7O2/c1-30(2,3)15-19(16-32)29(39)37-13-7-8-20(17-37)38-28-25(27(33)34-18-35-28)26(36-38)23-12-11-22(14-24(23)31)40-21-9-5-4-6-10-21/h4-6,9-12,14-15,18,20H,7-8,13,17H2,1-3H3,(H2,33,34,35)/b19-15+/t20-/m1/s1 |

InChI Key |

KZMQPYCXSAGLTB-ZWUNQBBJSA-N |

Isomeric SMILES |

CC(C)(C)/C=C(\C#N)/C(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N |

Canonical SMILES |

CC(C)(C)C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N |

Origin of Product |

United States |

Foundational & Exploratory

Atuzabrutinib's Impact on Myeloid Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atuzabrutinib (SAR444727) is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling molecule in various immune cells, including B cells and myeloid cells.[1][2] While the role of BTK inhibitors in B-cell malignancies is well-established, their impact on the myeloid compartment is an area of growing interest. Myeloid cells, including monocytes, macrophages, neutrophils, and microglia, are key players in innate immunity and inflammation. Their dysregulation is implicated in a wide range of diseases, from autoimmune disorders to cancer and neuroinflammatory conditions. This technical guide provides an in-depth overview of the effect of this compound on myeloid cell activation, summarizing key preclinical findings, outlining experimental methodologies, and visualizing the underlying signaling pathways.

Mechanism of Action: BTK Inhibition in Myeloid Cells

BTK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways downstream of various receptors expressed on myeloid cells, including Fc receptors (FcRs), Toll-like receptors (TLRs), and chemokine receptors.[3] By inhibiting BTK, this compound is expected to modulate multiple aspects of myeloid cell function, including activation, migration, phagocytosis, and cytokine production.

A key reported mechanism for this compound is its ability to prevent neutrophil recruitment by inhibiting macrophage antigen-1 (Mac-1) signaling.[1][4] Mac-1, also known as integrin αMβ2 (CD11b/CD18), is a crucial adhesion molecule involved in the firm adhesion and transmigration of neutrophils and other myeloid cells to sites of inflammation.

Quantitative Data on the Effects of BTK Inhibitors on Myeloid Cells

While specific quantitative data for this compound is limited in publicly available literature, studies on other BTK inhibitors, such as ibrutinib and acalabrutinib, provide valuable insights into the expected effects. The following tables summarize key quantitative findings from these related compounds.

Table 1: Effect of BTK Inhibitors on Myeloid Cell Cytokine Production

| Cytokine | Myeloid Cell Type | BTK Inhibitor | Concentration | % Inhibition (approx.) | Reference |

| TNF-α | Human Monocytes | Ibrutinib | 1 µM | 50-70% | [5] |

| IL-1β | Human Monocytes | Ibrutinib | 1 µM | 60-80% | [6] |

| IL-6 | Human Monocytes | Ibrutinib | 1 µM | 40-60% | [7] |

| IL-1β | In vitro generated TAMs | Ibrutinib | 1 µM | Significant decrease | [6] |

| TNF-α | Murine Macrophages | Ibrutinib | 1 µM | Significant decrease | [8] |

| IL-6 | Murine Macrophages | Ibrutinib | 1 µM | Significant decrease | [8] |

Note: TAMs refer to Tumor-Associated Macrophages.

Table 2: Effect of BTK Inhibitors on Myeloid Cell Migration and Adhesion

| Assay | Myeloid Cell Type | BTK Inhibitor | Concentration | Effect | Reference |

| Chemotaxis to C5a | Human Monocytes | Ibrutinib | 1 µM | Reduced migration | [8] |

| Chemotaxis to CCL2 | Human Monocytes | Ibrutinib | 1 µM | Reduced migration | [8] |

| Neutrophil Recruitment | Murine Neutrophils | PRN473 (this compound) | 20 mg/kg | Significantly reduced | [4] |

| Intravascular Crawling | Murine Neutrophils | PRN473 (this compound) | 20 mg/kg | Significantly reduced | [9] |

Table 3: Effect of BTK Inhibitors on Myeloid Cell Phagocytosis

| Phagocytic Target | Myeloid Cell Type | BTK Inhibitor | Concentration | Effect | Reference |

| Antibody-opsonized CLL cells | Human Monocyte-Derived Macrophages | Ibrutinib | 0.41–100 µM | Significantly inhibited | [10] |

| Antibody-opsonized CLL cells | Human Monocyte-Derived Macrophages | Acalabrutinib | Up to 100 µM | No significant effect | [10] |

| Apoptotic CLL cells (Efferocytosis) | Human Monocyte-Derived Macrophages | Ibrutinib | Up to 10 µM | No significant change | [10] |

| Apoptotic CLL cells (Efferocytosis) | Human Monocyte-Derived Macrophages | Acalabrutinib | Up to 10 µM | No significant change | [10] |

Note: CLL stands for Chronic Lymphocytic Leukemia.

Signaling Pathways Modulated by this compound in Myeloid Cells

The inhibitory effects of this compound on myeloid cell activation are mediated through the modulation of several key signaling pathways.

Mac-1 Signaling Pathway and Neutrophil Recruitment

This compound has been shown to inhibit neutrophil recruitment by targeting the Mac-1 signaling pathway.[1][4] This pathway is crucial for the adhesion and migration of neutrophils to inflammatory sites.

Fcγ Receptor (FcγR) Signaling Pathway

FcγRs on macrophages and other myeloid cells mediate phagocytosis of antibody-opsonized targets. BTK is a key component of the FcγR signaling cascade. Inhibition of BTK can therefore affect antibody-dependent cellular phagocytosis (ADCP).

Toll-Like Receptor (TLR) and NF-κB Signaling Pathway

TLRs recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of inflammatory responses, largely through the NF-κB pathway. BTK is involved in TLR signaling, and its inhibition can dampen the production of pro-inflammatory cytokines.

References

- 1. selleckchem.com [selleckchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Bruton’s tyrosine kinase: an emerging targeted therapy in myeloid cells within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRN473, an inhibitor of Bruton's tyrosine kinase, inhibits neutrophil recruitment via inhibition of macrophage antigen-1 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evidence for interaction of the NLRP3 inflammasome and Bruton’s tyrosine kinase in tumor-associated macrophages: implications for myeloid cell production of interleukin-1beta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Coactivation of TLR2 and TLR8 in Primary Human Monocytes Triggers a Distinct Inflammatory Signaling Response [frontiersin.org]

- 8. Bruton's TK regulates myeloid cell recruitment during acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The highly selective Bruton tyrosine kinase inhibitor acalabrutinib leaves macrophage phagocytosis intact - PMC [pmc.ncbi.nlm.nih.gov]

Atuzabrutinib's Role in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atuzabrutinib (formerly known as PRN1008 or rilzabrutinib) is an orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial signaling enzyme in both adaptive and innate immune pathways, making it a compelling therapeutic target for a range of autoimmune diseases.[2][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, its efficacy in various preclinical autoimmune disease models, and the experimental protocols utilized in these studies.

Mechanism of Action: BTK Inhibition

This compound selectively and reversibly binds to BTK, inhibiting its enzymatic activity.[1] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[3][4] By inhibiting BTK, this compound effectively dampens B-cell activation and proliferation.[5]

Beyond its effects on B-cells, this compound also modulates the activity of innate immune cells, including macrophages, neutrophils, and mast cells, by inhibiting signaling through Fc receptors.[3][5] This dual action on both B-cells and innate immune cells contributes to its broad anti-inflammatory and immunomodulatory effects.[5]

Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the point of intervention for this compound.

Caption: this compound inhibits BTK, a key enzyme in the B-cell receptor signaling pathway.

Preclinical Efficacy in Autoimmune Disease Models

This compound has demonstrated significant efficacy in a variety of animal models of autoimmune diseases, highlighting its potential as a broad-spectrum therapeutic agent.

Rheumatoid Arthritis

In rodent models of collagen-induced arthritis (CIA), a well-established model for rheumatoid arthritis, this compound demonstrated a dose-dependent improvement in clinical scores and joint pathology.[5]

Systemic Lupus Erythematosus (SLE)

Studies in mouse models of lupus have shown that BTK inhibition can ameliorate disease.[6] While specific data for this compound in lupus models is emerging, the mechanism of action suggests potential benefits in reducing autoantibody production and inflammation.

Pemphigus

This compound has shown rapid clinical improvement in canines with naturally occurring pemphigus, an autoimmune blistering disease.[5] This provides a strong rationale for its development in human pemphigus.

Immune Thrombocytopenia (ITP)

In a mouse model of ITP, this compound demonstrated a dose-dependent reduction in platelet loss.[5][7] This preclinical finding supported the investigation of this compound in clinical trials for ITP.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and early clinical studies of this compound.

| Parameter | Value | Cell/System | Reference |

| In Vitro Potency | |||

| IC50 (B-cell proliferation) | 5 ± 2.4 nM | Human B-cells | [5] |

| IC50 (CD69 Expression) | 126 ± 32 nM | Human CD20+ B-cells | [5] |

| IC50 (BTK Occupancy) | 233 ± 75 nM | Human Whole Blood | [5] |

Table 1: In Vitro Potency of this compound

| Model | Species | Key Findings | Reference |

| In Vivo Efficacy | |||

| Collagen-Induced Arthritis | Rat | Dose-dependent improvement in clinical scores and joint pathology. | [5] |

| Immune Thrombocytopenia | Mouse | Dose-dependent reduction in platelet loss. | [5][7] |

| Antibody-Induced Nephritis | Mouse | Provided kidney protection. | [5] |

| Arthus Reaction | Rat | Blockade of the inflammatory reaction. | [5] |

| Pemphigus | Canine | Rapid clinical improvement. | [5] |

Table 2: Summary of this compound Efficacy in Animal Models

| Study Phase | Indication | Key Outcome | Reference |

| Clinical Data | |||

| Phase 1/2 | Immune Thrombocytopenia (ITP) | 33% of patients achieved the primary endpoint (platelet count > 50,000/µl). | [7] |

| Phase 1 | Healthy Volunteers | High and sustained levels of BTK occupancy in peripheral blood mononuclear cells. | [9] |

Table 3: Key Clinical Findings for this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the typical experimental protocols used to evaluate this compound in autoimmune disease models.

Collagen-Induced Arthritis (CIA) in Rats

The CIA model is a widely used preclinical model for rheumatoid arthritis.

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Methodology Details:

-

Animals: Typically, male Lewis rats are used.

-

Induction: Animals are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Freund's complete adjuvant. A booster immunization with collagen in Freund's incomplete adjuvant is given 7 days later.

-

Treatment: this compound or vehicle is administered orally, once or twice daily, starting from the first signs of arthritis or prophylactically.

-

Assessment: Disease severity is assessed by scoring clinical signs such as paw swelling, erythema, and joint mobility. At the end of the study, joints are collected for histopathological analysis to evaluate inflammation, pannus formation, and bone erosion.

Immune Thrombocytopenia (ITP) in Mice

The antibody-induced ITP model is used to study the rapid destruction of platelets.

Caption: Experimental workflow for the antibody-induced Immune Thrombocytopenia (ITP) model.

Methodology Details:

-

Animals: Commonly used mouse strains include BALB/c or C57BL/6.

-

Treatment: Mice are pre-treated with this compound or vehicle via oral gavage.

-

Induction: ITP is induced by intravenous or intraperitoneal injection of a specific anti-platelet antibody, such as an anti-CD41 antibody.

-

Assessment: Blood samples are collected at various time points post-antibody injection to monitor platelet counts using a hematology analyzer. The efficacy of this compound is determined by its ability to prevent or reduce the drop in platelet count compared to the vehicle-treated group.

Conclusion

This compound has demonstrated a compelling preclinical profile as a potent and selective BTK inhibitor with broad applicability across various autoimmune disease models. Its dual action on both B-cells and innate immune cells provides a strong mechanistic rationale for its therapeutic potential. The quantitative data from in vitro and in vivo studies, along with early clinical findings, support the continued development of this compound as a promising oral therapy for a range of autoimmune and inflammatory disorders. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate the role of BTK inhibition in autoimmunity.

References

- 1. selleckchem.com [selleckchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Bruton's tyrosine kinase inhibition induces rewiring of proximal and distal B‐cell receptor signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hra.nhs.uk [hra.nhs.uk]

- 9. A phase I trial of PRN1008, a novel reversible covalent inhibitor of Bruton's tyrosine kinase, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Atuzabrutinib discovery and development history

An In-depth Technical Guide to the Discovery and Development of Atuzabrutinib

Introduction

This compound, also known as PRN473 or SAR444727, is a selective, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Developed by Principia Biopharma using its proprietary Tailored Covalency® platform, this compound was designed for the topical treatment of immune-mediated diseases.[4][5] BTK is a critical signaling enzyme in various hematopoietic cells, including B-lymphocytes and innate immune cells, making it a key therapeutic target for a range of autoimmune and inflammatory disorders.[6][7] This guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound.

Discovery and Development History

The development of this compound is rooted in the strategic design of next-generation BTK inhibitors aimed at improving upon the first-generation, irreversible inhibitors which are primarily limited to oncology indications.[6] Principia Biopharma, later acquired by Sanofi in 2020, leveraged its "Tailored Covalency®" platform to create inhibitors that form a reversible covalent bond with their target.[4] This approach was intended to optimize the balance of efficacy and safety, allowing for prolonged target engagement with minimal systemic exposure, a desirable profile for chronic immune diseases.[4][8]

The discovery of this compound (designated as compound 11 in its discovery publication) and its sister compound, the orally administered rilzabrutinib (PRN1008), was detailed in the Journal of Medicinal Chemistry.[6][9] this compound was specifically formulated as a topical agent to deliver localized BTK inhibition in skin-related autoimmune conditions.[5]

The development timeline highlights a focused effort on dermatological applications:

-

January 9, 2020: Principia Biopharma announced the expansion of its BTK franchise with the initiation of clinical development for PRN473 Topical.[5]

-

Phase 1 Trials: this compound completed three Phase 1 trials in healthy volunteers to evaluate the safety, tolerability, and pharmacokinetics of the topical formulation (ACTRN12620000264987, ACTRN12620000693921).[10]

-

Phase 2a Trial: A Phase 2a study (NCT04992546) was initiated to evaluate the efficacy and safety of this compound topical gel in patients with mild-to-moderate atopic dermatitis.[10][11]

-

Discontinuation: Despite promising preclinical data, the Phase 2a trial did not meet its primary endpoints.[12] Subsequently, in May 2023, Sanofi officially discontinued the development of topical this compound for atopic dermatitis and other autoimmune disorders, citing lack of efficacy and suboptimal pharmacokinetic data.[3] Its highest development status is now listed as preclinical for other indications like venous thrombosis.[10]

Mechanism of Action

This compound exerts its therapeutic effect by potently and selectively inhibiting Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase from the Tec kinase family, which is an essential downstream signaling component for multiple immune cell receptors.[6][7]

B-Cell Receptor (BCR) Signaling

In B-lymphocytes, BTK is a critical node in the BCR signaling pathway. Upon antigen binding to the BCR, associated kinases like LYN and SYK become activated, leading to the formation of a "signalosome." This complex recruits and activates BTK, which in turn phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[7][13] Activated PLCγ2 generates secondary messengers that trigger calcium mobilization and activate downstream transcription factors such as NF-κB and NFAT.[7] This cascade is essential for B-cell proliferation, differentiation into antibody-producing plasma cells, and survival.[14] By inhibiting BTK, this compound effectively blocks this entire downstream signaling cascade, thereby reducing the activation of autoreactive B-cells and the production of pathogenic autoantibodies.

Fc Receptor (FcR) Signaling

BTK is also integral to signaling downstream of Fc receptors on innate immune cells like mast cells, basophils, and macrophages.[7][15] For instance, the cross-linking of high-affinity IgE receptors (FcεRI) on mast cells and basophils by allergen-IgE complexes leads to the activation of LYN and SYK, which subsequently activates BTK.[16] This triggers cellular degranulation, releasing histamine and other pro-inflammatory mediators, a key process in allergic inflammation.[7] Similarly, Fc-gamma receptor (FcγR) signaling in macrophages, which drives phagocytosis of antibody-coated cells, is also BTK-dependent.[17] this compound's inhibition of BTK can therefore block these inflammatory responses from innate immune cells.

Preclinical Studies

This compound and its sister compound rilzabrutinib underwent extensive preclinical evaluation, demonstrating potent and durable BTK inhibition and efficacy in various models of autoimmune disease.

Table 1: Summary of Key Preclinical Findings

| Assay/Model | Compound(s) | Key Findings | Reference(s) |

|---|---|---|---|

| In Vitro Assays | |||

| BTK Enzyme Inhibition | Rilzabrutinib | Potent inhibition of BTK enzyme activity. | [18] |

| B-Cell Activation (CD69) | Rilzabrutinib | Potent inhibition of BCR-induced CD69 expression in human B-cells (IC50 = 126 ± 32 nM). | [18] |

| B-Cell Proliferation | Rilzabrutinib | Strong inhibition of BCR-induced human B-cell proliferation (IC50 = 5 ± 2.4 nM). | [18] |

| FcγR Signaling (Cytokine Release) | BMS-986142 (BTKi) | Inhibited TNF-α and IL-6 production from human PBMCs stimulated via FcγR (IC50 = 3-4 nM). | [17] |

| Platelet Activation (CLEC-2) | This compound, Rilzabrutinib | Potently inhibited C-type lectin-like receptor 2 (CLEC-2)–mediated platelet activation. | [10] |

| In Vivo Models | |||

| Rodent Collagen-Induced Arthritis (CIA) | This compound, Rilzabrutinib | Showed dose-dependent efficacy, reducing ankle swelling and joint pathology. | [6][9][19] |

| Mouse Venous Thrombosis | This compound | Significantly reduced thrombus formation in inferior vena cava (IVC) stenosis and Salmonella infection models. | [10] |

| Canine Pemphigus Foliaceus | Rilzabrutinib | Demonstrated rapid clinical improvement and disease control in naturally occurring canine pemphigus. |[6] |

Key Experimental Protocols

BTK Occupancy Assay in PBMCs

This assay measures the degree to which this compound is bound to its BTK target within peripheral blood mononuclear cells (PBMCs).

-

Sample Preparation: Whole blood is treated with serial dilutions of this compound (or DMSO as a vehicle control) and incubated for 1 hour at 37°C.

-

PBMC Isolation: PBMCs are isolated from the treated blood samples using a Ficoll density gradient centrifugation.

-

Probe Labeling: Isolated PBMCs are incubated with a fluorescently-labeled (e.g., BODIPY) or biotinylated irreversible BTK probe. This probe binds to any BTK enzyme that is not already occupied by this compound.

-

Lysis and Detection: Cells are lysed, and the amount of fluorescent or biotinylated probe bound to BTK is quantified using flow cytometry or a plate-based assay (e.g., TR-FRET).

-

Calculation: The percent BTK occupancy by this compound is calculated by comparing the signal from the drug-treated samples to the vehicle-treated samples. A lower signal in the treated sample indicates higher BTK occupancy.[18][20]

Rat Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model to evaluate the efficacy of anti-inflammatory compounds for rheumatoid arthritis.

-

Immunization: Lewis rats are immunized via intradermal injection at the base of the tail with an emulsion of bovine type II collagen and an adjuvant (e.g., Incomplete Freund's Adjuvant).

-

Booster: A booster injection is administered 7 days after the initial immunization to ensure a robust arthritic response.

-

Treatment: Once arthritis is established (typically around day 9-11, characterized by visible paw swelling), daily oral administration of this compound or vehicle control is initiated.

-

Efficacy Evaluation: Disease progression is monitored daily or every other day by:

-

Arthritis Score: A visual scoring system to grade the severity of erythema and swelling in each paw (e.g., on a scale of 0-4).

-

Paw Volume/Ankle Diameter: Measurement of paw swelling using calipers or a plethysmometer.

-

Body Weight: Monitored as an indicator of general health.

-

-

Terminal Analysis: At the end of the study, animals are euthanized. Ankle and knee joints are collected for histopathological analysis to assess inflammation, cartilage damage, and bone erosion. Serum may be collected to measure anti-collagen antibody levels.[19][21][22]

Clinical Development Program

The clinical development of this compound focused exclusively on its topical formulation for skin diseases. The program was ultimately terminated after failing to show efficacy in a Phase 2a study.

Table 2: Summary of this compound Clinical Trials

| Trial Identifier | Phase | Title/Indication | Design | Key Outcome(s) | Status | Reference(s) |

|---|---|---|---|---|---|---|

| ACTRN12620000264987 | 1 | Safety, Tolerability and PK of Topically Administered PRN473 in Healthy Adults | Randomized, Double-Blind, Placebo-Controlled, Single and Multiple Ascending Dose | Assessed safety and PK. | Completed | [10] |

| ACTRN12620000693921 | 1 | Pharmacologic Activity of Topically Administered PRN473 on Skin Reaction | Open-Label, Placebo-Controlled, Challenge Study | Evaluated effect on skin prick challenge in allergic participants. | Completed | [10] |

| NCT04992546 | 2a | Safety, Tolerability, and PK of Topically Administered PRN473 in Mild to Moderate Atopic Dermatitis | Randomized, Double-Blind, Intra-patient Placebo-Controlled | Primary endpoint not met; this compound gel did not improve disease activity compared to placebo. | Completed |[10][11][12] |

Phase 2a Atopic Dermatitis Trial (NCT04992546) Design

The Phase 2a study was designed to rigorously assess the local efficacy of this compound gel while minimizing systemic variability by having each patient serve as their own control.

-

Patient Population: Up to 40 adult patients with mild-to-moderate atopic dermatitis (AD) for at least 6 months.[11]

-

Study Design: The study consisted of a 6-week double-blind period followed by an open-label period.

-

Intra-patient Control: In the double-blind phase, two target skin lesions on each patient were randomly assigned (1:1) to receive either this compound 5% gel or a matching placebo gel, applied twice daily.[11]

-

Endpoints: Efficacy was likely assessed by changes in local lesion scores, such as the Total Sign Score (TSS). Safety, tolerability, and pharmacokinetics were also evaluated.

-

Outcome: The study concluded that topical this compound did not improve disease activity in patients with mild-to-moderate atopic dermatitis. Detailed quantitative data from the trial have not been made publicly available.[12]

Conclusion

This compound was a rationally designed, reversible covalent BTK inhibitor that emerged from a sophisticated drug discovery platform. Preclinical studies demonstrated its potential to modulate key pathways in autoimmunity and inflammation. However, despite a strong scientific rationale, the topical formulation of this compound failed to demonstrate clinical efficacy in atopic dermatitis, leading to the discontinuation of its development. The story of this compound underscores the significant challenges in translating preclinical promise into clinical success, particularly in the realm of topical drug delivery for complex inflammatory skin diseases. The knowledge gained from its development, however, continues to inform the broader field of BTK inhibition for immune-mediated disorders.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 3. This compound - Principia Biopharma/Sanofi - AdisInsight [adisinsight.springer.com]

- 4. Sanofi to Acquire Principia for Autoimmune R&D | Sanofi [sanofi.com]

- 5. Principia Announces Expansion of its BTK Franchise with PRN473 Topical - BioSpace [biospace.com]

- 6. Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Principia Biopharma Presents Full Phase 1 Clinical Trial Results For PRN1008, A Novel Reversible Covalent BTK Inhibitor, Supporting Further Clinical Development In Autoimmune And Inflammatory Diseases - BioSpace [biospace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. This compound Topical Gel Does Not Improve Disease Activity in Patients with Mild-to-Moderate Atopic Dermatitis: Findings from a Phase 2A Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The B-cell receptor signaling pathway as a therapeutic target in CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ability of Bruton's Tyrosine Kinase Inhibitors to Sequester Y551 and Prevent Phosphorylation Determines Potency for Inhibition of Fc Receptor but not B-Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antiarthritis effect of a novel Bruton's tyrosine kinase (BTK) inhibitor in rat collagen-induced arthritis and mechanism-based pharmacokinetic/pharmacodynamic modeling: relationships between inhibition of BTK phosphorylation and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synergistic Effects of BTK Inhibitor HM71224 and Methotrexate in a Collagen-induced Arthritis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Targeting the BTK-JAK Axis in Preclinical Models of Rat Collagen-Induced Arthritis with GS-4059 in Combination with a JAK Inhibitor - ACR Meeting Abstracts [acrabstracts.org]

Atuzabrutinib and Its Role in Microglia Activation: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation, primarily mediated by microglia—the resident immune cells of the central nervous system (CNS)—is a critical component in the pathogenesis of numerous neurodegenerative and autoimmune diseases, including multiple sclerosis (MS) and Alzheimer's disease (AD). Bruton's tyrosine kinase (BTK), a key intracellular signaling enzyme, has emerged as a promising therapeutic target due to its central role in the activation of both B cells and myeloid cells, including microglia.[1][2] Atuzabrutinib (SAR444727) is a reversible, selective inhibitor of BTK.[1] While direct public data on this compound's specific interactions with microglia is limited, this guide synthesizes the extensive preclinical and clinical research on the role of BTK inhibition in modulating microglial activation. The data presented, derived from studies of functionally similar BTK inhibitors, provides a strong mechanistic framework for understanding the potential therapeutic effects of this compound in the CNS. This document details the underlying signaling pathways, summarizes key quantitative data from relevant studies, outlines experimental protocols, and provides visualizations of the core mechanisms.

This compound and the Bruton's Tyrosine Kinase (BTK) Target

This compound is a reversible and selective inhibitor of Bruton's tyrosine kinase.[1] BTK is a non-receptor tyrosine kinase from the Tec family, critically involved in multiple immune cell signaling pathways.[3] In the context of neuroinflammation, BTK is highly expressed in microglia and is upregulated in chronic inflammatory conditions within the CNS, such as in MS lesions.[2] Its inhibition represents a dual approach to treating neuroinflammatory diseases by targeting both the adaptive immune system (B cells) and the innate immune system (microglia and macrophages) within the CNS.[2] A key advantage for this class of drugs is the potential for CNS penetration, allowing direct engagement with resident microglia behind the blood-brain barrier.[4][5]

The Role of BTK in Microglia Activation and Function

Microglia exist in a spectrum of activation states. In pathological contexts, they can adopt a pro-inflammatory phenotype, releasing cytokines, chemokines, and reactive oxygen species that contribute to neuronal damage.[6][7] BTK is a central node in the signaling cascades that drive this pro-inflammatory activation.

Key Signaling Pathways

BTK functions downstream of several receptors crucial for microglial activation:

-

Fc Gamma Receptor (FcγR) Signaling: In diseases like MS, immunoglobulins (IgG) in the CNS can activate microglia via FcγRs. BTK is directly involved in the signaling cascade following FcγR engagement, leading to the production of pro-inflammatory cytokines like TNF-α and chemokines.[2] Inhibition of BTK has been shown to block these deleterious effects of FcγR activation.

-

Toll-Like Receptor (TLR) Signaling: BTK is also implicated in signaling downstream of TLRs, which recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2] Lipopolysaccharide (LPS), a potent inflammatory stimulus, activates TLR4 and can induce a robust pro-inflammatory microglial response that is modulated by BTK.[8]

-

NLRP3 Inflammasome Activation: Some studies have identified BTK as an upstream regulator of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1 and leads to the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.[9]

Below is a diagram illustrating the central role of BTK in microglia signaling pathways.

Modulation of Microglial Functions by BTK Inhibition

-

Cytokine and Chemokine Release: Studies using the BTK inhibitor evobrutinib demonstrated a significant reduction in the production of pro-inflammatory cytokines, such as TNF-α and CC-chemokine ligand 3 (CCL3), by activated microglia.[2] Similarly, the BTK inhibitor rilzabrutinib was shown to inhibit TNF-α production from human monocytes activated via FcγR pathways.[3]

-

Phagocytosis: The role of BTK in microglial phagocytosis is complex. Some studies report that BTK inhibition reduces the phagocytic uptake of zymosan bioparticles and synaptosomes by microglia.[10][11] This suggests that in diseases like Alzheimer's, where excessive synaptic pruning by microglia may be detrimental, BTK inhibition could be protective.[10] Conversely, in a model of toxic demyelination, BTK inhibition with evobrutinib promoted the clearance of myelin debris by microglia, accelerating remyelination.[2] This indicates that the effect of BTK inhibition on phagocytosis may be context- and substrate-dependent.

-

Antigen Presentation and Morphology: BTK inhibition can modulate the expression of surface markers associated with antigen presentation. Treatment with evobrutinib reduced the expression of CD86 on microglia in a chronic EAE model.[2] Furthermore, blocking BTK function in ex vivo brain slices was found to maintain microglia in a resting morphological state.[10][11]

Quantitative Data on BTK Inhibition in Microglia

The following tables summarize key quantitative findings from preclinical studies on various BTK inhibitors, which serve as a proxy for the potential effects of this compound.

| Table 1: Cellular Potency of BTK Inhibitors | |

| Inhibitor | Assay |

| Rilzabrutinib | TNF-α production (IgG-activated human monocytes) |

| Tolebrutinib | Antigen-stimulated B cell activation |

| Evobrutinib | Antigen-stimulated B cell activation |

| Fenebrutinib | Antigen-stimulated B cell activation |

| Table 2: CNS Penetration of BTK Inhibitors | |

| Inhibitor | Model/Species |

| Ibrutinib | Human (PCNSL patient) |

| Zanubrutinib | Human (DLBCL patients) |

| Zanubrutinib | Human (DLBCL patients) |

| Tolebrutinib | Non-human primate |

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings. Below are summaries of protocols from key studies investigating BTK inhibition in microglia.

In Vitro Microglia Activation Assay

-

Objective: To determine the effect of a BTK inhibitor on cytokine release from activated microglia.[2]

-

Cell Culture: Primary murine microglia are isolated from the cortices of neonatal (P0-P3) C57BL/6 mice. Cells are cultured in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and macrophage colony-stimulating factor (M-CSF).

-

Experimental Procedure:

-

Microglia are seeded into 96-well plates.

-

Cells are pre-treated with the BTK inhibitor (e.g., evobrutinib) at various concentrations or vehicle (DMSO) for 1 hour.

-

Microglia are then stimulated with immune complexes (e.g., ovalbumin/anti-ovalbumin IgG) to activate FcγR pathways, or with LPS to activate TLR4 pathways.

-

After 24 hours of incubation, the supernatant is collected.

-

-

Analysis: Cytokine and chemokine concentrations (e.g., TNF-α, CCL3) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays.

Ex Vivo Brain Slice Phagocytosis Assay

-

Objective: To assess the impact of BTK inhibition on microglial phagocytosis in a system that retains brain cytoarchitecture.[10]

-

Slice Preparation: Acute brain slices (300 µm thick) are prepared from adult mice using a vibratome. Slices are typically taken from the hippocampus or cortex and maintained in artificial cerebrospinal fluid (aCSF).

-

Experimental Procedure:

-

Brain slices are allowed to recover for at least 1 hour.

-

Slices are pre-incubated with a BTK inhibitor (e.g., CC-292 or ibrutinib) or vehicle for 2 hours.

-

Fluorescently-labeled particles (e.g., pHrodo-conjugated zymosan bioparticles) are added to the slices.

-

Slices are incubated for 1-2 hours to allow for phagocytosis.

-

-

Analysis:

-

Slices are fixed, permeabilized, and stained with an antibody against a microglial marker (e.g., Iba1).

-

Confocal microscopy is used to visualize the slices.

-

Image analysis software is used to quantify the uptake of fluorescent particles within Iba1-positive microglia.

-

The workflow for such an experiment is visualized below.

Experimental Autoimmune Encephalomyelitis (EAE) Animal Model

-

Objective: To evaluate the effect of BTK inhibition on neuroinflammation and disease progression in a mouse model of multiple sclerosis.[2]

-

Model Induction: EAE is induced in female C57BL/6 mice by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein peptide (MOG35-55) in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on day 0 and day 2 post-immunization.

-

Treatment Protocol:

-

Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0-5).

-

Treatment with a BTK inhibitor (e.g., evobrutinib, administered via oral gavage) or vehicle begins either prophylactically or after disease onset.

-

-

Analysis:

-

Clinical Scoring: Daily assessment of disease severity.

-

Histology: At the study endpoint, spinal cords and brains are harvested, fixed, and processed for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination).

-

Flow Cytometry: Immune cells are isolated from the CNS and analyzed by flow cytometry for microglial activation markers (e.g., CD45, CD86) and immune cell infiltration.

-

Conclusion and Future Directions

The inhibition of Bruton's tyrosine kinase represents a compelling strategy for modulating microglia-driven neuroinflammation. As demonstrated through studies of several CNS-penetrant BTK inhibitors, this mechanism can potently suppress pro-inflammatory cytokine release and alter microglial phagocytic activity and morphology. This compound, as a selective BTK inhibitor, is mechanistically poised to exert similar effects within the central nervous system. The data strongly suggest that by targeting BTK, this compound could mitigate the chronic inflammation that drives progression in diseases like multiple sclerosis.

Future research should focus on generating this compound-specific data in human-derived microglial systems (e.g., iPSC-derived microglia) to confirm these effects and further elucidate its impact on the complex spectrum of microglial activation states. Additionally, clinical studies incorporating advanced neuroimaging and cerebrospinal fluid biomarkers will be essential to directly assess the engagement of this compound with microglia and its downstream effects on neuroinflammation in patients.

References

- 1. selleckchem.com [selleckchem.com]

- 2. BTK inhibition limits microglia-perpetuated CNS inflammation and promotes myelin repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bruton’s tyrosine kinase inhibitors in primary central nervous system lymphoma—evaluation of anti-tumor efficacy and brain distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New preclinical tolebrutinib data demonstrated superior brain penetration and potency [sanofi.com]

- 6. Abrocitinib Attenuates Microglia-Mediated Neuroinflammation after Traumatic Brain Injury via Inhibiting the JAK1/STAT1/NF-κB Pathway [mdpi.com]

- 7. Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ibrutinib modulates Aβ/tau pathology, neuroinflammation, and cognitive function in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bruton’s tyrosine kinase drives neuroinflammation and anxiogenic behavior in mouse models of stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Bruton’s Tyrosine Kinase Modulates Microglial Phagocytosis: Therapeutic Implications for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Bruton's Tyrosine Kinase Modulates Microglial Phagocytosis: Therapeutic Implications for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evaluation of Atuzabrutinib for Multiple Sclerosis: A Technical Guide

Disclaimer: Preclinical data specific to atuzabrutinib (formerly PRN1008) in multiple sclerosis models is limited in the public domain. This guide synthesizes the established mechanism of action and preclinical findings for the broader class of central nervous system (CNS)-penetrant BTK inhibitors to provide a representative technical framework for this compound's evaluation. Data from specific surrogate molecules, such as evobrutinib and remibrutinib, are used for illustrative purposes and are clearly noted.

Executive Summary

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target for multiple sclerosis (MS). BTK is a key enzyme in the signaling pathways of both B cells and myeloid cells, including microglia, which are central to MS pathology.[1] BTK inhibitors aim to modulate both the peripheral adaptive immune response and compartmentalized CNS inflammation.[2] This is achieved by inhibiting B-cell activation and by suppressing the pro-inflammatory functions of microglia within the brain and spinal cord.[1] Preclinical studies using the Experimental Autoimmune Encephalomyelitis (EAE) model, the most common animal model for MS, have demonstrated that BTK inhibitors can significantly reduce disease severity, inflammation, and demyelination.[2][3] This document provides a detailed overview of the mechanism of action, experimental protocols, and key preclinical data relevant to the evaluation of BTK inhibitors like this compound for the treatment of MS.

Mechanism of Action: Dual Inhibition of B Cells and Microglia

BTK is a non-receptor tyrosine kinase that functions as a crucial signaling node downstream of the B-cell receptor (BCR) on B lymphocytes and Fc receptors (FcR) on myeloid cells like microglia.[2][4]

-

In B Cells: Upon antigen binding to the BCR, BTK is activated, leading to a signaling cascade that promotes B-cell proliferation, differentiation, and the production of autoantibodies and pro-inflammatory cytokines—key pathogenic processes in MS.[1]

-

In Microglia: Within the CNS, BTK is expressed in microglia and is involved in their activation in response to inflammatory stimuli.[1][2] BTK inhibition can suppress microglial activation, reducing the release of inflammatory mediators and potentially promoting a shift towards a more neuroprotective phenotype, which may aid in remyelination.[2]

The dual action on both adaptive (B cell) and innate (microglia) immunity makes BTK inhibition a promising strategy for addressing both the relapsing and progressive forms of MS.[2]

Preclinical Efficacy in EAE Models

The EAE model is the standard for evaluating MS therapeutics.[5] Efficacy is measured by a reduction in clinical scores (correlating with paralysis), CNS immune cell infiltration, and demyelination.

Data Presentation: Efficacy of BTK Inhibitors in EAE

The following tables summarize representative quantitative data from preclinical studies of BTK inhibitors in EAE models.

Table 1: Effect of BTK Inhibitors on EAE Clinical Score

| Compound | EAE Model | Dosing Regimen | Maximum Mean Clinical Score (Vehicle) | Maximum Mean Clinical Score (Treated) | % Reduction | Reference |

|---|---|---|---|---|---|---|

| Remibrutinib | HuMOG EAE (B-cell dependent) | 30 mg/kg, oral, daily | ~3.5 | ~1.5 | ~57% | [4][6] |

| Evobrutinib | PLP EAE (T-cell driven) | 30 mg/kg, oral, daily | ~3.0 | ~2.0 | ~33% | [2] |

| Ibrutinib | SPEAE (Biozzi Mice) | 10 mg/kg, oral, daily | ~3.2 | ~2.5 | ~22% |[3] |

Table 2: Histopathological and CNS Pharmacodynamic Outcomes

| Compound | EAE Model | Outcome Measured | Vehicle Control | Treated Group | Change | Reference |

|---|---|---|---|---|---|---|

| Remibrutinib | HuMOG EAE | Brain BTK Occupancy | N/A | >90% at 30 mg/kg | High CNS Target Engagement | [6] |

| Evobrutinib | Chronic EAE | Activated Microglia (Iba1+) | High | Significantly Reduced | Reduced Neuroinflammation | [2] |

| Ibrutinib | SPEAE | Infiltrating Myeloid Cells (CD45hiCD11b+) | High | Significantly Reduced | Reduced CNS Infiltration | [3] |

| Zanubrutinib | NMO Model | Demyelination & Axonal Injury | Severe | Ameliorated | Neuroprotection |[7][8] |

Detailed Experimental Protocols

EAE Induction and Therapeutic Dosing (Chronic C57BL/6 Model)

This protocol is a representative example for inducing chronic progressive EAE to test the efficacy of a therapeutic agent.[5][9][10]

-

Animals: Female C57BL/6 mice, 8-12 weeks old.

-

Immunization (Day 0):

-

Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Administer a 100-200 µL subcutaneous injection of the emulsion, typically split across two sites on the flank.

-

-

Pertussis Toxin Administration:

-

Administer Pertussis toxin (PTX) via intraperitoneal (IP) injection on Day 0 and Day 2 post-immunization. PTX facilitates the entry of immune cells into the CNS.

-

-

Clinical Scoring:

-

Begin daily monitoring and scoring of mice from Day 7 post-immunization.

-

Use a standardized 0-5 scale:

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb weakness or waddling gait.

-

3: Partial hind limb paralysis.

-

4: Complete hind limb paralysis.

-

5: Moribund state.

-

-

-

Therapeutic Intervention:

-

Initiate daily oral gavage of the BTK inhibitor (e.g., this compound) or vehicle control at the first sign of clinical disease (typically Day 10-12) and continue for the duration of the study (e.g., 21-30 days).

-

-

Terminal Analysis:

-

At the study endpoint, collect brain and spinal cord tissue for histopathological analysis (demyelination, immune infiltration) and flow cytometry to quantify immune cell populations.

-

In Vitro Microglia Activation Assay

This protocol assesses the ability of a BTK inhibitor to suppress the inflammatory response of microglia.

-

Cell Culture: Use either primary microglia isolated from neonatal mouse brains or a microglial cell line (e.g., BV2).[11]

-

Pre-treatment: Incubate the microglial cells with varying concentrations of the BTK inhibitor (e.g., this compound) or vehicle (DMSO) for 1-2 hours.

-

Stimulation: Activate the microglia by adding an inflammatory agent such as Lipopolysaccharide (LPS), which signals through Toll-like receptor 4 (TLR4).[12]

-

Incubation: Culture the cells for an additional 24 hours.

-

Analysis:

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or a multiplex bead array.

-

Nitric Oxide Measurement: Use the Griess reagent to measure nitrite levels in the supernatant as an indicator of nitric oxide production.[12]

-

Gene Expression: Extract RNA from the cells and perform qPCR to analyze the expression of inflammatory genes.

-

CNS Penetration and Pharmacokinetics

Evaluating the ability of a BTK inhibitor to cross the blood-brain barrier (BBB) is critical.[13]

-

Animal Dosing: Administer a single oral dose of the BTK inhibitor to healthy mice or non-human primates.

-

Sample Collection: At various time points post-dosing, collect time-matched samples of whole blood (for plasma separation) and cerebrospinal fluid (CSF). At the terminal time point, perfuse the animals and collect brain tissue.

-

Sample Processing: Homogenize the brain tissue. Process all samples (plasma, CSF, brain homogenate) to extract the drug.

-

Quantification: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to accurately measure the concentration of the drug in each matrix.

-

Analysis: Calculate key pharmacokinetic parameters, including the unbound brain-to-plasma concentration ratio (Kp,uu), which is the gold standard for assessing BBB penetration.[14] A higher Kp,uu indicates better CNS penetration. For example, the BTK inhibitor zanubrutinib has shown a corrected mean CSF/plasma ratio of 42.7% in human subjects, indicating excellent BBB penetration.[15]

Conclusion

The preclinical evidence for CNS-penetrant BTK inhibitors strongly supports their therapeutic potential for multiple sclerosis. By dually targeting B-cell activation in the periphery and microglial-driven inflammation within the CNS, these agents represent a promising approach to modify the course of both relapsing and progressive forms of the disease. The experimental frameworks detailed in this guide provide a robust basis for the continued preclinical evaluation of this compound and other novel BTK inhibitors, with a critical focus on demonstrating CNS target engagement and downstream immunological and neuroprotective effects.

References

- 1. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BTK inhibition limits microglia-perpetuated CNS inflammation and promotes myelin repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bruton’s tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Remibrutinib (LOU064) inhibits neuroinflammation driven by B cells and myeloid cells in preclinical models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Remibrutinib (LOU064) inhibits neuroinflammation driven by B cells and myeloid cells in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bruton's tyrosine kinase-bearing B cells and microglia in neuromyelitis optica spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hooke - Protocols - IACUC - Evaluation of compound effects on EAE development in C57BL/6 mice [hookelabs.com]

- 10. animal.research.wvu.edu [animal.research.wvu.edu]

- 11. Inhibition of Bruton’s Tyrosine Kinase Modulates Microglial Phagocytosis: Therapeutic Implications for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. excli.de [excli.de]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Preliminary Evaluation of Zanubrutinib-Containing Regimens in DLBCL and the Cerebrospinal Fluid Distribution of Zanubrutinib: A 13-Case Series - PMC [pmc.ncbi.nlm.nih.gov]

Atuzabrutinib's In Vitro Impact on Cytokine Production: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atuzabrutinib (formerly PRN2246/SAR442168) is an investigational, orally administered, brain-penetrant, reversible covalent Bruton's tyrosine kinase (BTK) inhibitor. BTK is a crucial signaling enzyme in B-lymphocytes and myeloid cells, playing a significant role in the pathways that lead to the production of inflammatory cytokines. By inhibiting BTK, this compound is hypothesized to modulate the immune response and reduce the inflammation that drives various autoimmune diseases. This technical guide provides an in-depth overview of the in vitro effects of BTK inhibition on cytokine production, using this compound as a focal point and drawing representative data from other selective BTK inhibitors where specific data for this compound is not yet publicly available.

Core Mechanism of Action: BTK Inhibition

Bruton's tyrosine kinase is a key component of several signaling pathways that are essential for the activation of various immune cells. Two of the most well-characterized pathways are the B-cell receptor (BCR) signaling pathway and the high-affinity IgE receptor (FcεRI) signaling pathway in mast cells and basophils.

B-Cell Receptor (BCR) Signaling

In B-cells, the binding of an antigen to the BCR initiates a signaling cascade that leads to B-cell proliferation, differentiation, and the production of cytokines. BTK is a critical enzyme in this pathway. Its inhibition by this compound is expected to block these downstream effects, thereby reducing the production of pro-inflammatory cytokines by B-cells.

Fc Epsilon RI (FcεRI) Signaling

In mast cells and basophils, the cross-linking of IgE bound to FcεRI by allergens triggers a signaling cascade that results in the release of histamine, leukotrienes, and various pro-inflammatory cytokines. BTK is also a key mediator in this pathway. Inhibition of BTK by this compound is expected to prevent the degranulation of these cells and inhibit the production and release of inflammatory cytokines.

Quantitative Data on Cytokine Inhibition

Disclaimer: Specific in vitro cytokine inhibition data for this compound is not extensively available in the public domain at the time of this writing. The following table presents representative data from studies on acalabrutinib , another highly selective BTK inhibitor, to illustrate the expected effects of this class of drugs on cytokine production. These data should be considered illustrative of the potential effects of this compound and not as direct results for this compound itself.

| Cytokine | Cell Type | Stimulus | Drug Concentration | Observed Effect (% Inhibition) |

| TNF-α | Chronic Lymphocytic Leukemia (CLL) B-cells | Obinutuzumab (10 µg/mL) | 1 µM | ~75% |

| 10 µM | ~85% | |||

| IL-6 | Chronic Lymphocytic Leukemia (CLL) B-cells | Obinutuzumab (10 µg/mL) | 1 µM | ~60% |

| 10 µM | ~70% | |||

| IL-8 | Chronic Lymphocytic Leukemia (CLL) B-cells | Obinutuzumab (10 µg/mL) | 1 µM | ~50% |

| 10 µM | ~60% |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the in vitro effects of BTK inhibitors on cytokine production.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

-

Objective: To obtain a mixed population of immune cells, including lymphocytes and monocytes, from whole blood.

-

Methodology:

-

Collect whole blood from healthy donors in heparinized tubes.

-

Dilute the blood 1:1 with phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over a Ficoll-Paque PLUS density gradient.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper layer containing plasma and platelets.

-

Carefully collect the buffy coat layer containing PBMCs.

-

Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the PBMC pellet in complete RPMI-1640 medium (containing 10% fetal bovine serum, penicillin, and streptomycin) and perform a cell count using a hemocytometer or automated cell counter.

-

In Vitro Cytokine Production Assay

-

Objective: To measure the amount of specific cytokines produced by immune cells in response to a stimulus, and the inhibitory effect of a drug.

-

Methodology:

-

Plate the isolated PBMCs or specific immune cell subsets (e.g., purified B-cells, monocytes) in a 96-well plate at a density of 1-2 x 10^5 cells per well.

-

Pre-incubate the cells with various concentrations of this compound (or another BTK inhibitor) or vehicle control (e.g., DMSO) for 1-2 hours.

-

Stimulate the cells with an appropriate agent to induce cytokine production. Common stimuli include:

-

For B-cells: Anti-IgM, CD40L, or CpG oligonucleotides.

-

For monocytes/macrophages: Lipopolysaccharide (LPS).

-

For T-cells: Anti-CD3/CD28 antibodies or Phytohemagglutinin (PHA).

-

For mast cells/basophils: Anti-IgE followed by a cross-linking agent, or specific allergens.

-

-

Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the cell-free supernatant for cytokine analysis.

-

Cytokine Quantification

-

Objective: To measure the concentration of specific cytokines in the collected cell culture supernatants.

-

Common Techniques:

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Wash the plate and block non-specific binding sites.

-

Add the collected supernatants and a standard curve of known cytokine concentrations to the plate.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine.

-

Incubate and wash, then add streptavidin-horseradish peroxidase (HRP).

-

Incubate and wash, then add a chromogenic substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance at a specific wavelength using a plate reader.

-

Calculate the cytokine concentration in the samples based on the standard curve.

-

-

Cytometric Bead Array (CBA):

-

Mix the collected supernatants with a cocktail of beads, each coated with a capture antibody for a different cytokine and having a unique fluorescence intensity.

-

Add a phycoerythrin (PE)-conjugated detection antibody cocktail.

-

Incubate to form sandwich complexes on the beads.

-

Wash the beads and acquire the data on a flow cytometer.

-

The fluorescence intensity of the PE indicates the amount of cytokine, and the unique fluorescence of each bead identifies the specific cytokine. This allows for the simultaneous measurement of multiple cytokines in a small sample volume.

-

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for conducting in vitro cytokine inhibition studies.

Conclusion

This compound, as a potent BTK inhibitor, is expected to exert significant inhibitory effects on the production of pro-inflammatory cytokines from various immune cells. The in vitro assays and protocols described in this guide provide a robust framework for quantifying these effects and further elucidating the immunomodulatory properties of this compound and other BTK inhibitors. The representative data from acalabrutinib suggests that this class of molecules can effectively suppress key inflammatory mediators such as TNF-α, IL-6, and IL-8. Further research with this compound will be crucial to fully characterize its specific cytokine inhibition profile and its therapeutic potential in autoimmune and inflammatory diseases.

Methodological & Application

Atuzabrutinib: Application Notes for DMSO-Based In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atuzabrutinib (SAR444727) is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] This pathway is fundamental for B-cell proliferation, survival, and differentiation. Dysregulation of the BTK signaling cascade is implicated in various B-cell malignancies and autoimmune diseases, making this compound a compound of significant interest for therapeutic development. These application notes provide detailed protocols for the solubilization and preparation of this compound in dimethyl sulfoxide (DMSO) for use in in vitro cell-based assays, along with an overview of the relevant signaling pathway and a general experimental workflow.

Data Presentation

This compound Properties and Solubility

| Parameter | Value | Reference |

| Molecular Weight | 539.59 g/mol | N/A |

| Solubility in DMSO | 100 mg/mL (185.32 mM) | [1] |

| Appearance | Crystalline solid | N/A |

| Storage | -20°C (as solid) | N/A |

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in cell culture media.

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

-

Vortex mixer

Protocol:

-

Pre-warming DMSO: If the DMSO is frozen, bring it to room temperature and ensure it is completely thawed and homogenous before use.

-

Weighing this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 53.96 mg of this compound.

-

Adding DMSO: Add the appropriate volume of high-purity DMSO to the this compound powder. To continue the example, add 1 mL of DMSO to the 53.96 mg of this compound.

-

Solubilization: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Ensure the final solution is clear and free of particulates.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Note on DMSO Concentration in Cell Culture: It is crucial to minimize the final concentration of DMSO in cell culture experiments, as it can be toxic to cells at higher concentrations. A final DMSO concentration of less than 0.1% is generally recommended. Always include a vehicle control (media with the same final concentration of DMSO as the experimental wells) in your assays.

In Vitro B-Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of B-cells stimulated through the B-cell receptor pathway.

Materials:

-

B-cell line (e.g., Ramos, Raji) or primary B-cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and penicillin/streptomycin)

-

B-cell stimulus (e.g., anti-IgM antibody)

-

This compound stock solution (prepared in DMSO)

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., [3H]-thymidine, BrdU, or a resazurin-based reagent)

-

Plate reader (scintillation counter for [3H]-thymidine, spectrophotometer for BrdU/resazurin)

Protocol:

-

Cell Seeding: Seed the B-cells in a 96-well plate at an optimized density in complete cell culture medium.

-

Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Remember to also prepare a vehicle control with the same final DMSO concentration.

-

Treatment: Add the diluted this compound or vehicle control to the appropriate wells.

-

Stimulation: Add the B-cell stimulus (e.g., anti-IgM) to all wells except for the unstimulated control wells.

-

Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

-

Proliferation Measurement:

-

For [3H]-thymidine: Pulse the cells with [3H]-thymidine for the final 18-24 hours of incubation. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

-

For BrdU: Add the BrdU reagent for the final 2-4 hours of incubation. Follow the manufacturer's protocol for the BrdU ELISA to quantify cell proliferation.

-

For Resazurin-based assays: Add the resazurin reagent for the final 2-4 hours of incubation and measure the fluorescence or absorbance according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated vehicle control. Plot the data and determine the IC50 value for this compound.

Mandatory Visualizations

BTK Signaling Pathway

Caption: this compound inhibits the BTK signaling pathway.

Experimental Workflow for In Vitro Testing

Caption: Workflow for B-cell proliferation assay.

References

Application Notes and Protocols: Atuzabrutinib in Microglia Activation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, largely mediated by the activation of microglia, is a key pathological feature in a host of neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system (CNS), respond to pathogenic stimuli and cellular debris by transitioning to an activated state. This activation, while intended to be protective, can become chronic and lead to the release of pro-inflammatory cytokines, reactive oxygen species, and other neurotoxic factors, thereby contributing to neuronal damage.

Bruton's tyrosine kinase (BTK) has emerged as a critical signaling molecule in myeloid cells, including microglia.[1][2] Its activation is implicated in pro-inflammatory responses. Atuzabrutinib (SAR444727), a selective and reversible BTK inhibitor, presents a promising therapeutic strategy to modulate microglia-mediated neuroinflammation.[3][4]

These application notes provide detailed protocols to assess the efficacy of this compound in mitigating microglia activation in vitro. The methodologies described herein are designed to offer a robust framework for characterizing the inhibitory potential of this compound on key aspects of microglia activation, including pro-inflammatory cytokine secretion, cell surface marker expression, and intracellular signaling pathways.

I. Signaling Pathways and Experimental Workflow

The following diagrams illustrate the lipopolysaccharide (LPS)-induced BTK signaling pathway in microglia and the general experimental workflow for assessing the impact of this compound.

Caption: LPS-induced BTK signaling pathway in microglia.

Caption: Experimental workflow for this compound assessment.

II. Data Presentation: Expected Outcomes of this compound Treatment

The following tables summarize the anticipated quantitative effects of this compound on key markers of microglia activation based on published data for BTK inhibitors.[2][3][5]

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion

| Treatment Group | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |

| Vehicle Control | Baseline | Baseline |

| LPS (100 ng/mL) | Greatly Increased | Greatly Increased |

| LPS + this compound (Low Conc.) | Moderately Decreased | Moderately Decreased |

| LPS + this compound (High Conc.) | Significantly Decreased | Significantly Decreased |

Table 2: Effect of this compound on Microglia Activation Markers (Flow Cytometry)

| Treatment Group | % CD86 Positive Cells | CD45 Mean Fluorescence Intensity |

| Vehicle Control | Baseline | Low |

| LPS (100 ng/mL) | Significantly Increased | High |

| LPS + this compound (Low Conc.) | Moderately Decreased | Intermediate |

| LPS + this compound (High Conc.) | Significantly Decreased | Low-Intermediate |

Table 3: Effect of this compound on BTK Pathway Phosphorylation (Western Blot)

| Treatment Group | p-BTK / Total BTK Ratio | p-PLCγ2 / Total PLCγ2 Ratio |

| Vehicle Control | Baseline | Baseline |

| LPS (100 ng/mL) | Significantly Increased | Significantly Increased |

| LPS + this compound (Low Conc.) | Moderately Decreased | Moderately Decreased |

| LPS + this compound (High Conc.) | Significantly Decreased | Significantly Decreased |

III. Experimental Protocols

Protocol 1: Primary Murine Microglia Isolation and Culture

This protocol describes the isolation of primary microglia from neonatal mouse pups (P0-P3).[6][7]

Materials:

-

Neonatal mouse pups (P0-P3)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

75-cm² culture flasks

-

Trypsin (2.5%)

-

Trypsin inhibitor

-

DNase I

-

Sterile dissection tools

-

70% Ethanol

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Euthanize neonatal pups according to approved institutional animal care guidelines.

-

Sterilize the head with 70% ethanol.

-

Dissect the brains and remove the meninges in a sterile culture dish containing cold PBS.

-

Transfer the cortices to a 15 mL conical tube.

-

Mince the tissue using sterile scissors.

-

Add 1.5 mL of 2.5% trypsin and incubate at 37°C for 15 minutes, swirling occasionally.[7]

-

Neutralize the trypsin by adding 1.2 mL of trypsin inhibitor.

-

Add 750 µL of DNase I to reduce cell clumping.

-

Centrifuge at 400 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the pellet in 5 mL of complete culture medium.

-

Gently triturate the cell suspension with a P1000 pipette tip until a single-cell suspension is achieved.

-

Plate the mixed glial cell suspension into 75-cm² culture flasks.

-

Incubate at 37°C in a 5% CO₂ incubator. Change the medium the next day and then every 3-4 days.

-

After 10-14 days, a confluent layer of astrocytes will have formed with microglia growing on top.

-

To harvest microglia, seal the flask and shake it vigorously for 2-5 minutes.

-

Collect the supernatant containing the detached microglia.

-

Centrifuge at 400 x g for 5 minutes, resuspend in fresh medium, and count the cells.

-

Plate the purified microglia for experiments. Cells are typically ready for treatment 24 hours after plating.

Protocol 2: this compound Treatment and LPS Stimulation

Materials:

-

Primary microglia or BV2 microglial cell line

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Serum-free culture medium

-

DMSO (vehicle control)

Procedure:

-

Plate microglia at a density of 2 x 10⁵ cells/well in a 24-well plate and allow them to adhere overnight.

-

The next day, replace the medium with serum-free medium.

-

Prepare serial dilutions of this compound in serum-free medium. A starting concentration range of 1 nM to 1 µM is recommended. Also, prepare a vehicle control with the same final concentration of DMSO.

-

Pre-treat the cells with the different concentrations of this compound or vehicle for 1-2 hours.

-

Prepare a stock solution of LPS in sterile PBS.

-

Add LPS to the wells to a final concentration of 100 ng/mL. For the unstimulated control, add an equivalent volume of PBS.

-

Incubate the cells for the desired time points:

-

Cytokine analysis (ELISA): 24 hours.[8]

-

Flow cytometry: 24 hours.

-

Western blot for protein phosphorylation: 30 minutes to 2 hours.

-

Protocol 3: Cytokine Quantification by ELISA

This protocol details the measurement of TNF-α and IL-6 in the cell culture supernatant.[8][9]

Materials:

-

Commercially available ELISA kits for mouse TNF-α and IL-6

-

Cell culture supernatants from Protocol 2

-

Microplate reader

Procedure:

-

Collect the cell culture supernatants from the treated microglia and centrifuge at 1,000 x g for 10 minutes to remove any cellular debris.

-

Perform the ELISA according to the manufacturer's instructions for the specific kit being used.

-

Briefly, this typically involves: a. Adding standards and samples to the antibody-coated microplate. b. Incubating to allow the cytokine to bind. c. Washing the plate to remove unbound substances. d. Adding a biotin-conjugated detection antibody. e. Incubating and washing. f. Adding a streptavidin-HRP conjugate. g. Incubating and washing. h. Adding the substrate solution and incubating until color develops. i. Adding a stop solution to terminate the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.

Protocol 4: Analysis of Activation Markers by Flow Cytometry

This protocol outlines the staining of microglia for the activation markers CD86 and CD45.[10][11]

Materials:

-

Treated microglia from Protocol 2

-

FACS buffer (PBS with 2% FBS)

-

Fc block (anti-CD16/CD32 antibody)

-

Fluorochrome-conjugated antibodies (e.g., PE-anti-CD86, FITC-anti-CD45)

-

Fixable viability dye

-

Flow cytometer

Procedure:

-

Gently detach the cells from the plate using a cell scraper.

-

Transfer the cell suspension to FACS tubes and centrifuge at 400 x g for 5 minutes.

-

Wash the cells with FACS buffer.

-

Resuspend the cells in FACS buffer containing a fixable viability dye and incubate according to the manufacturer's instructions to label dead cells.

-

Wash the cells with FACS buffer.

-

Resuspend the cells in FACS buffer containing Fc block and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.

-

Without washing, add the fluorochrome-conjugated antibodies against CD86 and CD45 at the recommended dilutions.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer for analysis on a flow cytometer.

-

Gate on the live, single-cell population and analyze the expression of CD86 and CD45.

Protocol 5: Western Blot for BTK Pathway Proteins

This protocol describes the detection of phosphorylated BTK (p-BTK) and phosphorylated PLCγ2 (p-PLCγ2).[3][5]

Materials:

-

Treated microglia from Protocol 2

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-BTK (Tyr223), anti-BTK, anti-p-PLCγ2 (Tyr759), anti-PLCγ2, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-